Computational LogP and TPSA: Impact of Ethyl and Meta-Fluoro Substitution on Drug-Likeness
The computed LogP of 5-ethyl-3-(3-fluorophenyl)isoxazole-4-carboxylic acid is 2.7413, approximately 0.3–0.5 units higher than predicted for the non-ethylated analog 5-(3-fluorophenyl)isoxazole-4-carboxylic acid (CAS 887408-22-2; XLogP ~2.3–2.4), reflecting the lipophilicity contribution of the ethyl substituent . TPSA is 63.33 Ų, identical to the non-ethylated analog's predicted 63.3 Ų, confirming that lipophilicity enhancement occurs without sacrificing polar surface area .
| Evidence Dimension | LogP (lipophilicity) and TPSA (polar surface area) |
|---|---|
| Target Compound Data | LogP = 2.7413; TPSA = 63.33 Ų |
| Comparator Or Baseline | 5-(3-Fluorophenyl)isoxazole-4-carboxylic acid (CAS 887408-22-2): XLogP ≈ 2.3–2.4; TPSA = 63.3 Ų |
| Quantified Difference | LogP increase of ~0.3–0.5 units; TPSA unchanged |
| Conditions | Computational predictions using ChemScene reported values (LogP 2.7413) and PubChem XLogP3 methodology |
Why This Matters
Higher LogP with preserved TPSA may improve membrane permeability without compromising aqueous solubility—a key consideration for lead optimization programs selecting starting scaffolds.
